

# Technical Guide: Physicochemical Properties of Alkyl 2,4-Dioxovalerates

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Compound of Interest		
Compound Name:	Propyl 2,4-dioxovalerate	
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Disclaimer: Data for **Propyl 2,4-dioxovalerate** is not readily available in the scientific literature. This guide provides a detailed overview of the physical and chemical properties of the closely related and well-characterized analog, Ethyl 2,4-dioxovalerate. The experimental protocols and data presented herein pertain to the ethyl ester and can serve as a strong reference point for researchers interested in the propyl derivative.

### Introduction

Alkyl 2,4-dioxovalerates are organic compounds characterized by a five-carbon chain containing two ketone groups and an ester functionality. These molecules, particularly Ethyl 2,4-dioxovalerate, serve as versatile intermediates in organic synthesis. Their utility is prominent in the preparation of various heterocyclic compounds, such as pyrazoles and 1H-pyrazolo-[3,4-d]-pyridazin-7(6H)-one core analogs, which are of interest in medicinal chemistry. [1] Ethyl 2,4-dioxovalerate has also been investigated as a potential anti-fungal agent.[1]

# Physicochemical Properties of Ethyl 2,4-Dioxovalerate

The following table summarizes the key physical and chemical properties of Ethyl 2,4-dioxovalerate.



Property	Value	Reference
Molecular Formula	C7H10O4	[2][3][4]
Molecular Weight	158.15 g/mol	[2][3][4][5][6]
CAS Number	615-79-2	[1][2][3][4][6]
Appearance	Clear yellow liquid	[1]
Melting Point	16-18 °C (lit.)	[1][2][6][7][8][9][10]
Boiling Point	101-103 °C at 12 mmHg (lit.)	[1][2][6][8][9][10]
Density	1.126 g/mL at 25 °C (lit.)	[1][2][6][8][10]
Refractive Index	n20/D 1.474 (lit.)	[1][2][6][8]
Solubility	Miscible with water, ether, chloroform, methanol, and ethanol.	[1][2][8][10]
Flash Point	>230 °F (>110 °C)	[2][8][10]
Storage Temperature	2-8°C	[6][8]

# Experimental Protocols Synthesis of Ethyl 2,4-Dioxovalerate

A common method for the synthesis of Ethyl 2,4-dioxovalerate is the Claisen condensation reaction between diethyl oxalate and acetone.[5]

#### Materials:

- Sodium ethoxide (30.0 g, 0.45 mol)
- Anhydrous ethanol (300 mL)
- Acetone (14.7 g, 0.3 mol)
- Diethyl oxalate (46.7 g, 0.32 mol)



- Ice-salt bath
- Hydrochloric acid (1 mol/L)
- Ethyl acetate (EA)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ice water

#### Procedure:[1][5]

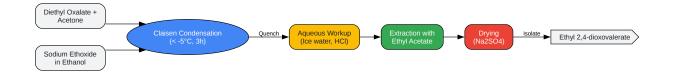
- In a reaction vessel, slowly add sodium ethoxide to anhydrous ethanol while cooling in an ice-salt bath and stirring continuously.
- Prepare a separate mixture of acetone and diethyl oxalate.
- Add the acetone-diethyl oxalate mixture dropwise to the sodium ethoxide solution, maintaining the reaction temperature below -5°C. Continue stirring for 3 hours.
- After the reaction is complete, slowly pour the reaction mixture into ice water.
- Adjust the pH of the aqueous solution to approximately 4 using 1 mol/L hydrochloric acid.
- Extract the product from the aqueous phase using ethyl acetate.
- Combine the organic layers and wash them twice with 150 mL of water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure to yield the final product, a yellow liquid.

This procedure has been reported to yield approximately 46.5 g (94% yield) of Ethyl 2,4-dioxovalerate with 96% purity.[1][5] The product can often be used in subsequent reactions without further purification.[1][5]

## **Visualizations**



## Synthesis Workflow of Ethyl 2,4-Dioxovalerate



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Caption: Workflow for the synthesis of Ethyl 2,4-dioxovalerate.

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